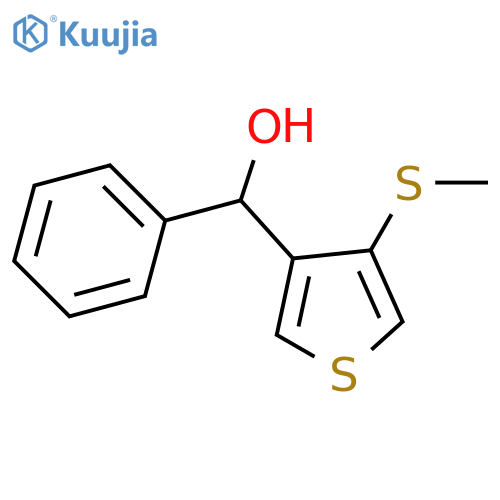Cas no 944648-74-2 ((4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL)

944648-74-2 structure
商品名:(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL
CAS番号:944648-74-2
MF:C12H12OS2
メガワット:236.353080749512
MDL:MFCD07775578
CID:5229613
(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 化学的及び物理的性質
名前と識別子
-
- (4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL
-
- MDL: MFCD07775578
- インチ: 1S/C12H12OS2/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3
- InChIKey: ZKQPTVSDYVCEGB-UHFFFAOYSA-N
- ほほえんだ: C(C1C(SC)=CSC=1)(C1=CC=CC=C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429052-5 g |
4-Methylthiophenyl-(3-thienyl)methanol |
944648-74-2 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB429052-5g |
4-Methylthiophenyl-(3-thienyl)methanol |
944648-74-2 | 5g |
€1373.40 | 2023-09-04 | ||
| Crysdot LLC | CD11007037-10g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 10g |
$1882 | 2024-07-19 | |
| Ambeed | A435408-1g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 1g |
$441.0 | 2024-04-16 | |
| abcr | AB429052-1g |
4-Methylthiophenyl-(3-thienyl)methanol; . |
944648-74-2 | 1g |
€1621.70 | 2025-02-13 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512100-1g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 1g |
¥3031.0 | 2024-04-17 | |
| abcr | AB429052-1 g |
4-Methylthiophenyl-(3-thienyl)methanol |
944648-74-2 | 1g |
€594.40 | 2023-06-16 | ||
| Crysdot LLC | CD11007037-25g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 25g |
$3393 | 2024-07-19 | |
| Crysdot LLC | CD11007037-1g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 1g |
$437 | 2024-07-19 | |
| Crysdot LLC | CD11007037-5g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 5g |
$1177 | 2024-07-19 |
(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
944648-74-2 ((4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL) 関連製品
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:944648-74-2)(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL

清らかである:99%
はかる:1g
価格 ($):397.0